molecular formula C19H20N2O7S B15036106 Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B15036106
M. Wt: 420.4 g/mol
InChI Key: ATSLTELADUWZAT-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives . The major products formed depend on the specific reagents and conditions used in the reactions.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.

Properties

Molecular Formula

C19H20N2O7S

Molecular Weight

420.4 g/mol

IUPAC Name

diethyl 3-methyl-5-[(3-methyl-4-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H20N2O7S/c1-5-27-18(23)14-11(4)15(19(24)28-6-2)29-17(14)20-16(22)12-7-8-13(21(25)26)10(3)9-12/h7-9H,5-6H2,1-4H3,(H,20,22)

InChI Key

ATSLTELADUWZAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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